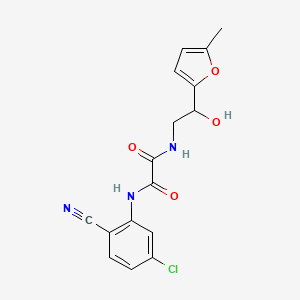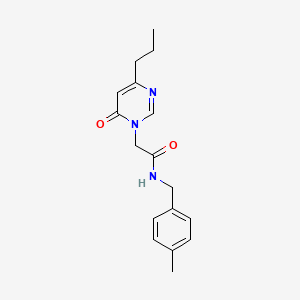
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chlorobenzoate, also known as MNOCB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Building Blocks
- The derivatives of pyridine, like the compound , serve as versatile building blocks in chemical synthesis. For example, 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been used for the synthesis of 4-substituted 7-azaindole derivatives, illustrating the utility of such compounds in creating various chemical structures (Figueroa‐Pérez et al., 2006).
Molecular Structures and Electron Diffraction
- The molecular structures of various pyridine derivatives, including 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, have been determined using gas-phase electron diffraction. This study highlights the importance of these compounds in understanding molecular geometry and bonding (Chiang & Song, 1983).
Role in Heterocyclic Organic Compound Synthesis
- Pyrrolidines, an important class of heterocyclic organic compounds with various biological effects, can be synthesized using compounds related to the one . For instance, pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been explored, demonstrating the applicability in producing biologically active compounds (Żmigrodzka et al., 2022).
Electrophilic and Nucleophilic Characteristics in Organic Synthesis
- The compound and its related structures have been used to explore the dual nature of alpha-nitro ketone intermediates, acting as both electrophiles and nucleophiles. This dual role is crucial in the synthesis of various organic compounds, including 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran (Zhang, Tomizawa, & Casida, 2004).
Crystal Engineering and Nonlinear Optics
- Pyridine derivatives have been used in crystal engineering to create materials with nonlinear optical behavior. For example, the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with a 4-substituted pyridine-1-oxide has been studied for this purpose, demonstrating the application in developing new materials for optical technologies (Muthuraman et al., 2001).
Magnetic Properties in Coordination Chemistry
- In coordination chemistry, pyridine derivatives have been employed to study the magnetic properties of metal complexes. For instance, wheel-like Mn(II)6 and Ni(II)6 complexes have been synthesized using 2-pyridinealdoxime and carboxylates, where (4-Cl)PhCO(2)(-) is 4-chlorobenzoate, showing the versatility of these compounds in studying magnetochemical characteristics (Zhang et al., 2010).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling pathways .
Mode of Action
It is known that indole derivatives can interact with various biological targets, leading to changes in cell signaling pathways . This interaction can result in a variety of biological effects, depending on the specific targets involved .
Biochemical Pathways
The compound may affect several biochemical pathways. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Result of Action
Indole derivatives have been shown to inhibit the activity of protein kinases, leading to changes in cell signaling pathways. This inhibition can result in various downstream effects, depending on the specific pathways involved.
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMAXBLXXVFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)




![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)
![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)
![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)


